N-Ethyl vs. N-Methyl Conjugate: DPP-4 Enzyme Inhibition Potency Comparison in a Shared Quinazoline-Diamine Scaffold
In a series of N4-(4-methylthiazol-2-yl)-quinazoline-3,4-diamines evaluated for DPP-4 inhibition, the N-ethyl-substituted benzylidene derivative (BDBM222249) exhibited an IC₅₀ of 2.19 nM, whereas the N-methyl congener BDBM222250 showed an IC₅₀ of 2.42 nM in the same fluorescence-based enzymatic assay, representing a modest but measurable ~10% potency advantage for the ethyl derivative [1]. While these data are derived from elaborated conjugates rather than the free building block, they demonstrate the differentiated pharmacodynamic profile of the ethyl versus methyl substitution in a 4-methylthiazol-2-yl context.
| Evidence Dimension | DPP-4 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 2.19 nM (BDBM222249, N-ethyl benzylidene derivative) |
| Comparator Or Baseline | 2.42 nM (BDBM222250, N-methyl analog) |
| Quantified Difference | ~10% more potent (ΔIC₅₀ = 0.23 nM) |
| Conditions | In vitro DPP-4 activity assay kit (Krishgen BioSystems), fluorogenic substrate H-Gly-Pro-AMC |
Why This Matters
A consistent potency shift tied to N-alkyl identity guides scaffold selection where target engagement sensitivity demands an ethyl, not methyl, side chain for optimal fit.
- [1] BindingDB. BDBM222249 (IC₅₀ 2.19 nM), BDBM222250 (IC₅₀ 2.42 nM); DPP-4 inhibition assay. View Source
